Hexyl 2-methylbutanoate (CAS: 10032-15-2) is a straight-chain hexyl ester recognized for its significant role in flavor and fragrance applications.[1] It is characterized by a complex fruity aroma profile, often described as sweet, green, and apple-like with waxy and tropical undertones.[2][3] This compound is a key component in creating fruit accords, particularly for apple, pear, and various berries in both food products and fine fragrances.[4][5] Its physical properties, including moderate volatility and solubility in alcohols and oils, make it a versatile ingredient for incorporation into hydro-alcoholic systems, emulsions, and various product bases.[6]
In flavor and fragrance applications, seemingly minor changes to an ester's molecular structure can cause significant shifts in performance, making analogs non-interchangeable. Substituting Hexyl 2-methylbutanoate with a shorter-chain analog like Ethyl 2-methylbutanoate drastically increases volatility, altering the scent's release profile and reducing its longevity, or substantivity.[7][8] Conversely, replacing it with a structurally simpler ester of the same carbon length, such as Hexyl acetate, changes the nuanced green, waxy, and complex fruity character to a more basic fruity-solvent note.[8] The specific branching of the 2-methylbutanoyl group is critical for its characteristic aroma; using an isomeric form or a crude mixture can introduce undesirable notes and fail to reproduce the target sensory profile. Therefore, precise specification is essential for achieving consistent and high-fidelity flavor and fragrance outcomes.
Hexyl 2-methylbutanoate exhibits significantly lower volatility compared to shorter-chain analogs commonly considered as substitutes. Its boiling point at standard pressure is 203-204 °C, whereas a more volatile comparator like Ethyl 2-methylbutanoate has a boiling point of approximately 135-136 °C. This higher boiling point and correspondingly lower vapor pressure (0.158 mmHg @ 25°C for the hexyl ester) are critical for applications requiring sustained aroma release, such as in fabric care, air fresheners, and fine fragrances where 'long-lasting' character is a key performance indicator.[4]
| Evidence Dimension | Boiling Point (at 760 mmHg) |
| Target Compound Data | 203-204 °C |
| Comparator Or Baseline | Ethyl 2-methylbutanoate: ~135-136 °C |
| Quantified Difference | Approx. 68-69 °C higher boiling point than the ethyl analog |
| Conditions | Standard atmospheric pressure (760 mmHg). |
This lower volatility directly translates to greater substantivity and a longer-lasting aroma profile, a crucial procurement consideration for products where fragrance longevity is a primary driver of consumer preference.
Hexyl 2-methylbutanoate is consistently identified as a key aroma-active compound responsible for the characteristic fruity and green notes in various apple cultivars, including 'Honeycrisp', 'Idared', and 'Pink Lady'.[9][10][11] Sensory panels and GC-Olfactometry studies describe its specific contribution as 'fruity', 'green', 'waxy', and 'apple'.[2][3] This contrasts with the simpler profile of Hexyl acetate (described as fruity, pear, solvent-like) and the different fruity character of other analogs like Hexyl butanoate.[8][12] The presence and relative concentration of Hexyl 2-methylbutanoate are directly linked to the authentic aroma profile of fresh apples, a quality that cannot be replicated by substituting with less complex or isomeric esters.[9][13]
| Evidence Dimension | Organoleptic Description |
| Target Compound Data | Sweet, fruity, green, waxy, apple, tropical[2][3] |
| Comparator Or Baseline | Hexyl acetate: Fruity, pear, solvent-like[8] |
| Quantified Difference | Qualitative difference in aroma complexity and character (e.g., presence of 'waxy' and specific 'green apple' notes not prominent in simpler hexyl esters). |
| Conditions | Sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O) of apple volatiles and pure compounds. |
For products demanding an authentic and complex fruit profile, this specific ester is a critical component that cannot be effectively replaced by more generic fruity esters.
Esters like Hexyl 2-methylbutanoate are frequently used in acidic beverage formulations, with typical usage levels up to 18.7 ppm.[4] While all esters are susceptible to hydrolysis (the breakdown into their constituent acid and alcohol) over long periods, especially in aqueous and acidic environments, the rate is often slow enough for practical shelf-life stability in many fine fragrances and tolerant media.[14][15] The selection of a specific ester like Hexyl 2-methylbutanoate for these applications indicates its proven utility and acceptable stability profile under these conditions, as demonstrated by its inclusion in patents for masking odors in acidic hair care products and its FEMA GRAS status for beverage use.[4][16]
| Evidence Dimension | Application Suitability |
| Target Compound Data | Approved for direct addition to food for human consumption, including non-alcoholic beverages.[4] |
| Comparator Or Baseline | General class of esters, which can be prone to acid-catalyzed hydrolysis.[15] |
| Quantified Difference | Demonstrated successful use and regulatory approval in acidic food and cosmetic matrices where less stable compounds would fail.[4][16] |
| Conditions | Acidic aqueous systems, such as beverages and certain cosmetic formulations. |
This provides confidence that the compound is suitable for use in acidic product bases, a key requirement for formulators in the beverage and personal care industries, reducing the risk of off-note generation from rapid degradation.
Based on its integral role in the natural aroma of apples and its favorable volatility, Hexyl 2-methylbutanoate is the right choice for creating high-fidelity green apple, pear, and tropical flavors in applications like non-alcoholic beverages, hard candies, and baked goods where both authenticity and a lasting flavor impression are required.[4][9][10]
The compound's lower volatility compared to shorter-chain esters makes it highly suitable for providing a long-lasting, fresh, and complex fruity top note in fine fragrances, body lotions, and laundry detergents.[1][4] Its unique waxy-green character can soften harsher notes and extend the diffusion of floral accords, justifying its selection over more fleeting and simplistic fruity esters.[6]
Given its demonstrated use in acidic formulations, this ester is a reliable choice for perfuming products with a lower pH, such as certain surface cleaners, dishwashing liquids, or acidic hair treatments.[6][16] Its selection mitigates the risk of rapid aroma degradation and the formation of off-notes that could occur with less stable fragrance ingredients.
Flammable;Environmental Hazard